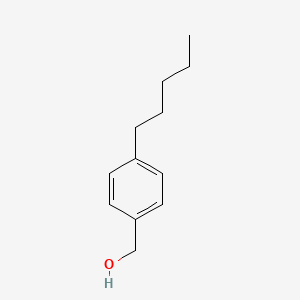

4-Pentylbenzyl alcohol

Overview

Description

Alcohols are organic compounds in which a hydrogen atom of an aliphatic carbon is replaced with a hydroxyl group . Benzyl alcohol, for example, is a colorless liquid with a mild pleasant aromatic odor . It’s useful as a solvent due to its polarity, low toxicity, and low vapor pressure .

Synthesis Analysis

Alcohols can be synthesized from simpler starting materials through a process called retrosynthetic analysis . For instance, tertiary alcohols can be synthesized from carbon nucleophiles and ketones .Molecular Structure Analysis

The molecular structure of alcohols involves an alkyl group and a functional group hydroxyl group . For instance, 4-Ethylbenzyl Alcohol has a molecular formula of C9H12O .Chemical Reactions Analysis

Alcohols exhibit a wide range of spontaneous chemical reactions due to the cleavage of the C-O bond and O-H bond . They undergo oxidation in the presence of an oxidizing agent to produce aldehydes and ketones .Physical And Chemical Properties Analysis

Alcohols generally have higher boiling points compared to other hydrocarbons of comparable molar mass . This is due to the presence of intermolecular hydrogen bonding between hydroxyl groups of alcohol molecules . The solubility of alcohol in water is governed by the hydroxyl group present .Scientific Research Applications

Stroke Protection and Brain Injury

4-Hydroxybenzyl alcohol (4-HBA), a variant of 4-Pentylbenzyl alcohol, has shown promise in reducing cerebral infarct volumes in a murine model of focal brain ischemia/reperfusion. It was found to protect mice significantly by reducing total, cortical, and sub-cortical infarct volumes. This suggests its potential as a neuroprotective agent, particularly in the context of stroke protection, where it was shown to involve protein disulfide isomerase (PDI) as a key player (Descamps et al., 2009).

Anti-Zn2+ Toxicity in Astrocytes and Neurons

Research has demonstrated the robust neuroprotective effects of 4-HBA in a rat model of stroke. It was found to reduce infarct volumes significantly and ameliorate motor impairments and neurological deficits. The compound was shown to suppress Zn2+-induced cell death, ROS generation, and PARP-1 induction, indicating its potential to protect against Zn2+ toxicity in neurons and astrocytes, which can contribute to its neuroprotective effects in the postischemic brain (Luo et al., 2018).

Metabolic Engineering for Biosynthesis

A metabolic engineering study has focused on synthesizing 4-HBA using Escherichia coli by introducing specific genes for transforming L-tyrosine. This research lays a foundation for producing 4-HBA economically and efficiently, potentially enabling large-scale production for medical and research applications (Xu et al., 2022).

Anti-oxidative Effects in Astrocytes

4-HBA has been identified as having significant anti-oxidative effects in astrocytes, which can confer protective effects in both autocrine and paracrine manners. This compound was found to up-regulate and activate Nrf2 and induce the expressions of several anti-oxidative genes, which might provide therapeutic potential for the prevention and amelioration of various brain diseases (Luo et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

Understanding the complex mechanism of action of alcohol can lead to better therapeutic alternatives . Future research could focus on more nuanced conceptualization of alcohol’s negative reinforcing effects in the context of pain, broader use of clinically-relevant experimental pain induction modalities, and characterization of age, biological sex, gender, race, and ethnicity as moderators of pain/alcohol interactions .

properties

IUPAC Name |

(4-pentylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-2-3-4-5-11-6-8-12(10-13)9-7-11/h6-9,13H,2-5,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJFSKSNWKPEOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447191 | |

| Record name | 4-pentylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Pentylbenzyl alcohol | |

CAS RN |

81720-37-8 | |

| Record name | 4-pentylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

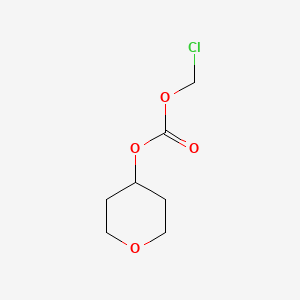

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

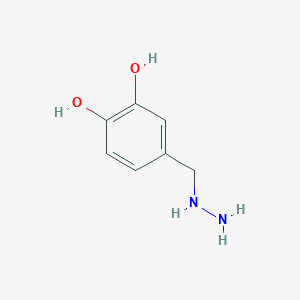

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9H-Thioxanthen-9-one, 1-[[2-(dimethylamino)ethyl]amino]-4-nitro-](/img/structure/B3057430.png)

![2,6-Bis[[4-(diethylamino)phenyl]methylidene]cyclohexan-1-one](/img/structure/B3057438.png)